![molecular formula C19H22N2O4 B5745122 N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide, also known as ML277, is a small molecule that has gained attention in recent years for its potential use in scientific research. This compound is a selective activator of the Kir7.1 potassium channel, which is involved in various physiological processes such as cell volume regulation and pH homeostasis. In
Mécanisme D'action
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide acts as a positive allosteric modulator of Kir7.1 channels, meaning that it enhances the channel's activity without directly binding to the channel pore. The exact mechanism of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide's action on Kir7.1 channels is not fully understood, but it is thought to involve a conformational change in the channel protein that increases its sensitivity to potassium ions.
Biochemical and Physiological Effects:
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been shown to increase potassium ion conductance and membrane hyperpolarization in cells expressing Kir7.1 channels. This effect is selective for Kir7.1 channels, as N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide does not activate other potassium channels. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has also been shown to regulate cell volume and pH homeostasis in various cell types. In addition, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been implicated in the regulation of intraocular pressure, suggesting its potential use in the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide is its selectivity for Kir7.1 channels, which allows for specific investigation of the role of these channels in various physiological processes. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide also has a high potency, meaning that it can be used at low concentrations in experiments. However, one limitation of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide's mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide research. One direction is to investigate the role of Kir7.1 channels in diseases such as hypertension and glaucoma, and to explore the potential therapeutic use of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide in these conditions. Another direction is to study the interaction of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide with other potassium channels and ion channels, to better understand its mechanism of action. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide could be used in combination with other compounds to investigate their synergistic effects on Kir7.1 channel activity. Finally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide could be modified to improve its pharmacokinetic properties, such as its half-life and bioavailability, for potential clinical use.
Méthodes De Synthèse
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide involves several steps, including the coupling of 2-(isopropylcarbamoyl)phenylboronic acid with 3,4-dimethoxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 2-chloro-N-(4-morpholinyl)acetamide. This synthesis method has been optimized to produce high yields of pure N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been primarily used in scientific research to study the Kir7.1 potassium channel. This channel is expressed in various tissues, including the kidney, retina, and brain. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been shown to selectively activate Kir7.1 channels, leading to increased potassium ion conductance and membrane hyperpolarization. This compound has been used to investigate the role of Kir7.1 channels in regulating cell volume and pH homeostasis, as well as in the pathophysiology of diseases such as glaucoma and hypertension.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)20-19(23)14-7-5-6-8-15(14)21-18(22)13-9-10-16(24-3)17(11-13)25-4/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEYGHQXTYLPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)
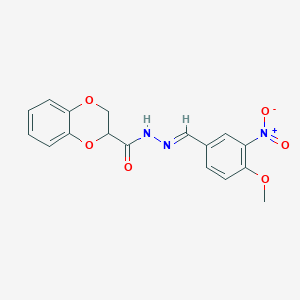
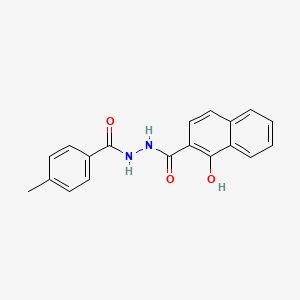
![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)

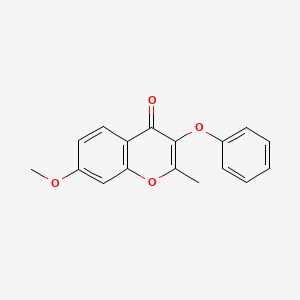
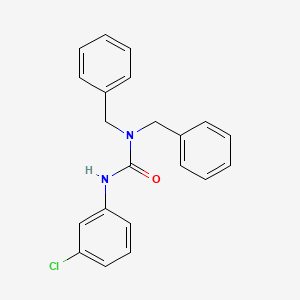
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)


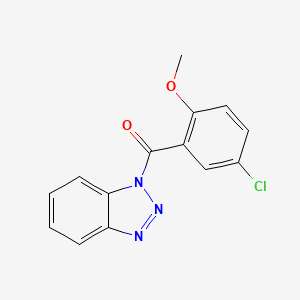
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)